

Application Note: Capillary Electrophoresis for the Separation of Haloacetic Acids

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Compound of Interest

Compound Name: Chloroiodoacetic acid

Cat. No.: B141544

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Introduction

Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1] Due to their potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for specific HAAs in drinking water.[2] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of HAAs, offering advantages over traditional gas chromatography (GC) methods by eliminating the need for hazardous derivatization steps.[3] This application note provides detailed protocols for two distinct CE-based methods for HAA analysis: a robust Solid-Phase Extraction (SPE) coupled with CE and UV detection (SPE/CE-UV), and a highly sensitive on-line Isotachophoresis-Capillary Zone Electrophoresis with UV detection (ITP-CZE-UV) method.

Principle of Separation

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. In the case of HAAs, these anionic species are separated and can be detected using direct or indirect UV absorbance or by conductivity detection.[4] Preconcentration techniques such as SPE or on-line ITP can be employed to enhance detection sensitivity, which is crucial for trace-level analysis in environmental samples.[2][3]

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the two presented CE methods for HAA separation, allowing for easy comparison.

Table 1: Capillary Electrophoresis System and Separation Conditions

Parameter	Method 1: SPE/CE-UV	Method 2: ITP-CZE-UV
Instrumentation	Capillary Electrophoresis Ion Analyzer	ITP-CZE Separation Unit with Column-Coupling
Capillary	75 µm i.d. x 56 cm effective length (extended light path)	ITP Column and CZE Column
Background Electrolyte (BGE)	25 mM phosphate buffer (pH 5.7) with 1 mM tetradecyltrimethylammonium hydroxide	Leading Electrolyte (LE): Not specified
Terminating Electrolyte (TE): Not specified		
Background Electrolyte (BE): Contains 3-(N,N-dimethyldodecylammonio)propanesulfonate at pH 3.4		
Injection Mode	Pressure injection (50 mbar for 12 s)	On-line Isotachophoresis
Applied Voltage/Current	Not specified	ITP Stage: 250 µA
CZE Stage: 80 µA		
Detection	UV Detector	UV Detector at 200 nm

Table 2: Method Performance and Quantitative Data

Parameter	Method 1: SPE/CE-UV	Method 2: ITP-CZE-UV (with LLE preconcentration)
Target Analytes	Haloacetic Acids (HAAs)	Five HAAs: Monochloro-, Dichloro-, Trichloro-, Mono-, and Dibromoacetic acids
Method Detection Limit (MDL)	1.5–3.5 µg/L[3]	0.6–3.2 µg/L[2]
**Linearity (R ²)	Not specified	> 0.998[2]
Precision (CVs)	Not specified	≤ 7%[2]
Accuracy (Recovery)	Good agreement with EPA method 552.2[3]	82–118%[2]

Experimental Protocols

Method 1: Solid-Phase Extraction Coupled with Capillary Electrophoresis and UV Detection (SPE/CE-UV)

This protocol is adapted from a method developed for analyzing HAAs in drinking water.[3][5]

1. Materials and Reagents

- Haloacetic acid standards
- Phosphate buffer components
- Tetradecyltrimethylammonium hydroxide (TTAOH)
- Solid-Phase Extraction (SPE) cartridges
- Reagent-grade water

2. Preparation of Solutions

- Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 5.7. Add TTAOH to a final concentration of 1 mM.

- Standards: Prepare stock solutions of individual HAAs and a mixed standard solution in reagent-grade water.

3. Sample Preparation (SPE)

- Condition the SPE cartridge according to the manufacturer's instructions.
- Load a specific volume of the water sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the HAAs from the cartridge using an appropriate solvent.
- The eluted sample is now ready for CE analysis.

4. CE Analysis

- Rinse the capillary with the BGE.
- Introduce the prepared sample into the capillary using pressure injection at 50 mbar for 12 seconds.^[3]
- Apply the separation voltage.
- Monitor the separation using a UV detector.
- Identify and quantify the HAAs based on their migration times and peak areas compared to the standards.

Method 2: On-line Isotachophoresis-Capillary Zone Electrophoresis with UV Detection (ITP-CZE-UV)

This advanced method provides enhanced sensitivity through on-line sample preconcentration.^{[2][6]}

1. Materials and Reagents

- Haloacetic acid standards

- Components for Leading Electrolyte (LE), Terminating Electrolyte (TE), and Background Electrolyte (BE), including 3-(N,N-dimethyldodecylammonio)propanesulfonate.

- Reagent-grade water

2. Preparation of Electrolytes

- Prepare the LE, TE, and BE solutions as specified by the ITP-CZE instrument manufacturer or the referenced method. The BE should be adjusted to pH 3.4.[\[2\]](#)

3. Sample Preparation

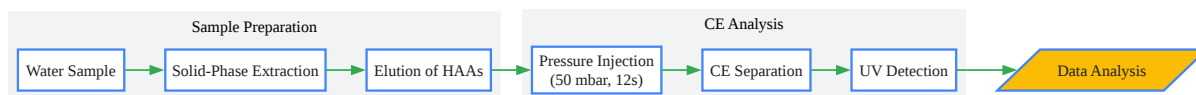
- For trace analysis, a pre-column liquid-liquid extraction (LLE) may be performed to concentrate the sample before introduction into the ITP-CZE system.[\[6\]](#)

4. ITP-CZE Analysis

- The sample is introduced between the leading and terminating electrolytes.
- ITP Stage (Preconcentration): Apply a driving current of 250 μ A. The HAAs will focus into sharp, concentrated zones between the LE and TE.[\[6\]](#)
- CZE Stage (Separation): After the preconcentration step, switch to the CZE mode by applying a driving current of 80 μ A. The focused HAA zones will then separate based on their electrophoretic mobilities in the background electrolyte.[\[6\]](#)
- Detection: Monitor the separation using a UV detector at a wavelength of 200 nm.[\[6\]](#)
- Identify and quantify the HAAs by comparing their migration times and peak areas to those of known standards.

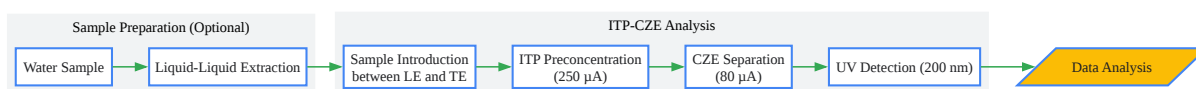
Visualizations

The following diagrams illustrate the logical workflows for the two described methods.



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SPE/CE-UV Experimental Workflow



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ITP-CZE-UV Experimental Workflow

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